2-[(3-Methoxyphenyl)methyl]azepane hydrochloride
Description
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]azepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14-8-5-6-12(11-14)10-13-7-3-2-4-9-15-13;/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVIXTRFCQGFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methyl]azepane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and azepane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The reaction between 3-methoxybenzyl chloride and azepane results in the formation of 2-[(3-Methoxyphenyl)methyl]azepane.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the intermediate to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reductive Amination
The benzyl-substituted azepane scaffold can also be prepared via reductive amination of a ketone precursor (e.g., 3-methoxyphenylacetone) with azepane:
-
Use of sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in ethanol or dichloromethane .
Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₄ | EtOH | 25°C | 70–85 |
| NaBH(OAc)₃ | CH₂Cl₂ | 0–25°C | 65–78 |
Demethylation of Methoxy Group
The 3-methoxy group on the phenyl ring undergoes acid-catalyzed demethylation to form a phenol derivative:
Example Reaction :
2-[(3-Methoxyphenyl)methyl]azepane hydrochloride (1 mmol) is refluxed with 48% HBr in acetic acid (10 mL) for 6 h. The mixture is neutralized with NaOH, extracted with ethyl acetate, and purified to yield 2-[(3-hydroxyphenyl)methyl]azepane .
Salt Formation and Stability
-
The hydrochloride salt dissociates in aqueous solutions (pH < 4), releasing the free base .
-
Stability studies indicate decomposition under strong alkaline conditions (pH > 10) .
Functionalization of the Azepane Ring
The secondary amine in azepane can undergo acylation or sulfonylation :
-
Acylation : React with acetyl chloride in CH₂Cl₂ using triethylamine (Et₃N) as a base.
-
Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) in pyridine .
Example Sulfonylation :
To a solution of 2-[(3-methoxyphenyl)methyl]azepane (1 mmol) in pyridine (5 mL), tosyl chloride (1.2 mmol) is added at 0°C. The mixture is stirred for 12 h, quenched with water, and extracted to yield the sulfonamide derivative.
Oxidation Reactions
The benzyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions:
Biological Interactions
While not a direct reaction, the compound’s lipophilicity (cLogP ≈ 2.5) and basic nitrogen enable interactions with biological targets (e.g., serotonin receptors), as seen in structurally related N-substituted azepanes .
Thermal and Solvent Stability
Scientific Research Applications
2-[(3-Methoxyphenyl)methyl]azepane hydrochloride has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methyl]azepane hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tramadol Hydrochloride
Structure: (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride . Key Differences:
- Tramadol contains a cyclohexanol ring with a hydroxyl group, whereas the target compound replaces this with an azepane ring lacking oxygen.
Pharmacological Activity :
- Tramadol acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) and μ-opioid receptor agonist .
- The azepane derivative’s lack of a hydroxyl and dimethylamino group may shift activity toward non-opioid pathways, though this requires empirical validation.
Tramadol Impurities and Related Substances
Several impurities and derivatives of tramadol highlight structural modifications and their impacts:
Key Insight : Saturation and substituent positioning (e.g., hydroxyl vs. methylene groups) critically influence pharmacological profiles.
Sarpogrelate Hydrochloride
Structure: 1-Dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-ol hydrochloride . Comparison:
2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one Hydrochloride
Structure: Cyclohexanone core with isopropylamino and 3-methoxyphenyl groups . Key Differences:
- Ketone group replaces the azepane’s amine functionality.
- Likely exhibits distinct metabolic pathways due to ketone oxidation susceptibility.
Biological Activity
2-[(3-Methoxyphenyl)methyl]azepane hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies, supported by diverse research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Compounds similar to this azepane derivative have shown the ability to bind to multiple receptors, leading to alterations in cellular signaling pathways. The specific mode of action may involve:
- Receptor Binding : Similar compounds have demonstrated high affinity for neurotransmitter receptors, which could suggest that this compound may also interact with such targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular function and viability.
Biological Studies and Findings
Recent research has focused on the antibacterial and antifungal properties of azepane derivatives. A study on related compounds indicated that modifications in the phenyl ring significantly influenced their antimicrobial activity. For instance, the introduction of electron-withdrawing groups enhanced effectiveness against certain strains of bacteria.
Table 1: Antimicrobial Activity of Azepane Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | TBD |
| 3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium | 4 | Antibacterial |
| 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium | 8 | Antifungal |
Case Studies
- Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various azepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in optimizing biological activity.
- Neuropharmacological Effects : Another investigation into similar compounds found that they could modulate neurotransmitter release in vitro. This suggests potential applications in treating neurological disorders where neurotransmitter dysregulation is a concern.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Azepane Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the methoxy group on the phenyl ring is performed via electrophilic aromatic substitution.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Aldehydes, amines |
| Step 2 | Electrophilic Substitution | Methanol, acid catalyst |
Research Findings on Synthesis
Research has shown that varying the reaction conditions can lead to different yields and purities of the desired compound. Optimization strategies include adjusting solvent systems and temperature profiles during synthesis.
Q & A
Basic: What are the key considerations in designing a synthesis protocol for 2-[(3-Methoxyphenyl)methyl]azepane hydrochloride to ensure high purity?
Methodological Answer:
- Starting Material Selection : Use high-purity precursors, such as 3-methoxybenzyl derivatives, to minimize side reactions.
- Reaction Optimization : Control parameters like temperature (e.g., 60–80°C for cyclization) and catalyst type (e.g., palladium for cross-coupling reactions) to favor azepane ring formation .
- Purification Strategies : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the target compound from byproducts like cyclohexene derivatives .
- Impurity Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and impurities during synthesis .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should they be implemented?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 266.1652 (C₁₅H₂₂ClNO) and fragmentation patterns (e.g., loss of HCl at m/z 230).
- IR Spectroscopy : Identify characteristic stretches (e.g., N–H at ~3300 cm⁻¹, C–O–C at 1250 cm⁻¹) .
Advanced: How can researchers address discrepancies in impurity profiles observed between different synthesis batches?
Methodological Answer:
- Impurity Identification : Use HPLC-MS to detect and characterize impurities. Common byproducts include:
- Cyclohexene derivatives : Formed via dehydration (e.g., 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene hydrochloride, relative retention time ~1.14) .
- Oxidative products : Monitor for hydroxylated or demethylated analogs using UV detection at 270 nm .
- Root-Cause Analysis :
- Reference Standards : Use certified impurities (e.g., USP Tramadol-related compounds) for spiking experiments to confirm retention times and fragmentation patterns .
Advanced: What methodological approaches are recommended for conducting forced degradation studies to predict the stability of this compound?
Methodological Answer:
- Stress Conditions :
- Analytical Workflow :
- Use HPLC with diode-array detection (DAD) to quantify degradation products.
- Compare degradation profiles against stability-indicating methods validated per ICH Q2(R1) guidelines .
- Kinetic Modeling : Calculate degradation rate constants (k) and activation energy (Ea) using Arrhenius plots for shelf-life prediction .
Advanced: In developing a reversed-phase HPLC method, how should parameters be optimized to separate this compound from closely related impurities?
Methodological Answer:
- Column Selection : Use a C18 column (250 mm × 4.6 mm, 5 µm) for resolving polar and non-polar impurities .
- Mobile Phase Optimization :
- Gradient Elution : Start with 10% acetonitrile in 0.1% trifluoroacetic acid (TFA), ramping to 50% over 20 minutes.
- pH Adjustment : Maintain pH 3.0 to suppress silanol interactions and improve peak symmetry .
- Detection Parameters :
- Set UV detection at 273 nm (λ_max for methoxyphenyl chromophore).
- Validate specificity using spiked impurity standards (e.g., 3-Bromoanisole, relative retention time 2.28) .
- Method Validation :
- Assess linearity (R² >0.999), precision (%RSD <2%), and LOQ/LOD (e.g., 0.1 µg/mL for major impurities) .
Advanced: How can researchers resolve contradictions between NMR and mass spectrometry data during structural elucidation?
Methodological Answer:
- Cross-Validation :
- Advanced Techniques :
- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups to validate azepane ring substituents.
- LC-MS/MS : Correlate fragmentation pathways (e.g., McLafferty rearrangements) with proposed structures .
- Synthetic Controls : Compare spectral data with synthesized analogs (e.g., cyclohexanol derivatives) to identify misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
